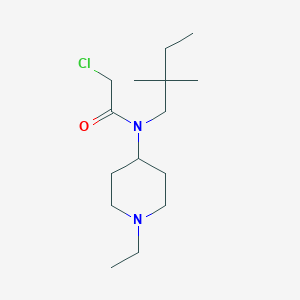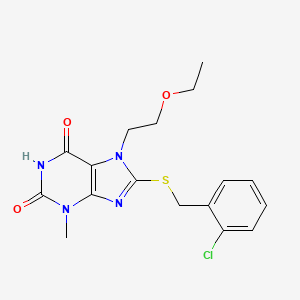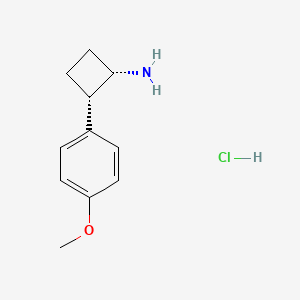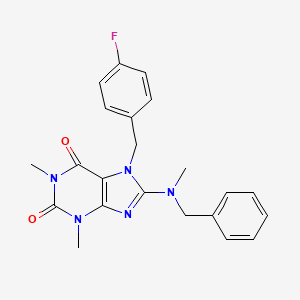![molecular formula C15H16N2O2 B2740105 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one CAS No. 2198644-93-6](/img/structure/B2740105.png)
3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one, also known as MQP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MQP is a piperidinone derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, which share a core structural similarity with 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one, have been recognized for their wide range of therapeutic activities. This class of compounds, initially known for neurotoxicity, has been reevaluated for its potential in preventing Parkinsonism and treating cancer. The US FDA approval of trabectedin, a compound with a tetrahydroisoquinoline structure, for soft tissue sarcomas highlights the anticancer potential of these derivatives. They are also considered promising candidates for treating infectious diseases like malaria, tuberculosis, and HIV, showcasing their broad pharmacological applications (Singh & Shah, 2017).
Antimalarial Efficacy of Piperaquine-Based Therapies
Piperaquine, a bisquinoline, is closely related structurally to the compound and has been used effectively in combination therapies for malaria treatment. Its high efficacy and safety profile, as part of dihydroartemisinin–piperaquine combinations, underscore the therapeutic value of quinoline derivatives in infectious disease management, offering a safe and effective treatment for Plasmodium falciparum and Plasmodium vivax malaria (Gargano, Cenci, & Bassat, 2011).
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives, encompassing a structural framework similar to 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one, exhibit significant biological and pharmacological potentials. These compounds have demonstrated a range of biological activities including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-viral effects, among others. Their versatility and potential for developing low-molecular-weight inhibitors for pharmacotherapeutic applications have been highlighted, indicating their importance in the development of novel drugs for various therapeutic activities (Danao et al., 2021).
Naturally Occurring Plant Isoquinoline N-oxide Alkaloids
Research on natural isoquinoline alkaloids and their N-oxides from plant species reveals a broad spectrum of biological activities, including antimicrobial, antibacterial, and antitumor effects. These findings emphasize the role of isoquinoline N-oxides alkaloids as a significant source of leads for drug discovery, pointing toward new potential applications of these compounds in medicinal chemistry and pharmacology (Dembitsky, Gloriozova, & Poroikov, 2015).
Orientations Futures
The future directions for research on “3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the importance of piperidin-2-one derivatives in drug design , these compounds are likely to continue to be a focus of research in the pharmaceutical industry.
Propriétés
IUPAC Name |
3-(4-methylquinolin-2-yl)oxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-9-14(17-12-6-3-2-5-11(10)12)19-13-7-4-8-16-15(13)18/h2-3,5-6,9,13H,4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHMDYJYYNHHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3CCCNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B2740023.png)
![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether](/img/structure/B2740025.png)
![tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2740026.png)



![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2740035.png)
![N-(2-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2740037.png)


![N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline](/img/structure/B2740041.png)

![5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2740045.png)